4-Methoxybutanoic acid

Description

The exact mass of the compound 4-Methoxybutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRCYIFZBSJBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183218 | |

| Record name | 4-Methoxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29006-02-8 | |

| Record name | 4-Methoxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29006-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029006028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybutanoic Acid: From Core Chemical Properties to Applications in Drug Development

This guide provides a comprehensive technical overview of 4-methoxybutanoic acid, a versatile carboxylic acid that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. We will delve into its fundamental chemical and physical properties, explore robust synthetic methodologies, detail its structural and spectral characteristics, and illuminate its role as a key intermediate in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical significance.

Foundational Physicochemical & Structural Characteristics

4-Methoxybutanoic acid, also known as 4-methoxybutyric acid, is an organic compound featuring a four-carbon chain with a carboxylic acid group at one terminus and a methoxy group at the other.[1] This bifunctional nature imparts a unique combination of acidic and ether-like properties, rendering it a versatile reagent in a multitude of chemical transformations.[1]

Core Properties

A summary of the key physicochemical properties of 4-methoxybutanoic acid is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 29006-02-8 | [2][3] |

| Molecular Formula | C₅H₁₀O₃ | [2][3] |

| Molecular Weight | 118.13 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 218.4 ± 23.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| Storage Temperature | -20°C | [3] |

For optimal stability, 4-methoxybutanoic acid should be stored at -20°C.[3] It is intended for research use only and not for human, therapeutic, or diagnostic applications.[3]

Structural Elucidation

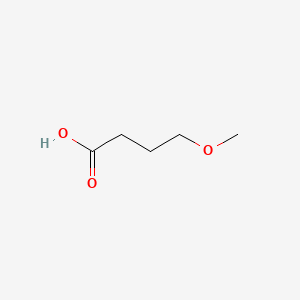

The structural identity of 4-methoxybutanoic acid is unequivocally defined by its molecular connectivity. The following diagram, generated using Graphviz, illustrates the atomic arrangement and key functional groups.

Caption: Chemical structure of 4-methoxybutanoic acid.

Standard chemical identifiers for 4-methoxybutanoic acid are provided below:

-

SMILES: COCCCC(=O)O

-

InChI: InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of 4-methoxybutanoic acid can be approached through several strategic pathways. The choice of method often depends on the starting materials' availability, desired scale, and purity requirements. A prevalent and efficient method involves the hydrolysis of its corresponding methyl ester, methyl 4-methoxybutanoate.

Proposed Synthesis Workflow: Alkaline Hydrolysis of Methyl 4-methoxybutanoate

This protocol outlines a robust and reliable method for the preparation of 4-methoxybutanoic acid via the saponification of methyl 4-methoxybutanoate. The irreversibility of this reaction under alkaline conditions typically ensures a high yield of the desired carboxylic acid.

Caption: Proposed workflow for the synthesis of 4-methoxybutanoic acid.

Detailed Experimental Protocol

Materials:

-

Methyl 4-methoxybutanoate

-

Methanol

-

Deionized Water

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-methoxybutanoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) dropwise.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If methanol was used as a co-solvent, remove it under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with deionized water.

-

Wash the aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

-

-

Acidification and Isolation:

-

Cool the aqueous layer in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2 (verify with pH paper).

-

A white precipitate of 4-methoxybutanoic acid should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water.

-

-

Drying: Dry the product under vacuum to yield pure 4-methoxybutanoic acid.

Causality Behind Experimental Choices: The use of a methanol/water solvent system ensures the miscibility of both the organic ester and the aqueous base. The excess of sodium hydroxide drives the saponification reaction to completion. The ether wash in the workup is crucial for removing any unreacted, more lipophilic starting material, ensuring the purity of the final product. Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate, which allows for its easy isolation.

Spectroscopic Characterization: A Guide for the Analyst

The structural features of 4-methoxybutanoic acid give rise to a unique spectroscopic fingerprint. While comprehensive, publicly available spectra for 4-methoxybutanoic acid are limited, we can confidently predict its key spectral characteristics based on the known spectra of its methyl ester and analogous carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~3.4 | Triplet | 2H | -CH₂-O- |

| ~3.3 | Singlet | 3H | -OCH₃ |

| ~2.4 | Triplet | 2H | -CH₂-COOH |

| ~1.9 | Quintet | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR: The carbon NMR spectrum will exhibit five signals, one for each of the non-equivalent carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~72 | -CH₂-O- |

| ~58 | -OCH₃ |

| ~30 | -CH₂-COOH |

| ~24 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of 4-methoxybutanoic acid will be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Very broad, strong absorption due to the hydrogen-bonded carboxylic acid hydroxyl group. |

| ~1710 | C=O | Strong, sharp absorption from the carbonyl stretch of the carboxylic acid. |

| 1050-1150 | C-O | Strong absorption from the C-O stretch of the ether linkage. |

| 2850-3000 | C-H | Aliphatic C-H stretching vibrations. |

Mass Spectrometry (MS)

Upon electron ionization, 4-methoxybutanoic acid is expected to fragment in a predictable manner. The molecular ion peak (M⁺) at m/z = 118 may be observed. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃, M-31) and the carboxylic acid group (-COOH, M-45).[4]

Application in Drug Development: A Case Study of Fedovapagon

4-Methoxybutanoic acid and its derivatives are valuable building blocks in the synthesis of complex pharmaceutical compounds.[1] Their utility is exemplified in the development of vasopressin V2 receptor agonists, a class of drugs investigated for conditions like nocturia. One such compound is Fedovapagon .

Fedovapagon is a selective and orally active vasopressin V2 receptor (V2R) agonist.[5] While the complete, publicly disclosed synthesis of Fedovapagon is proprietary, analysis of its structure suggests that a butanoic acid derivative is a likely precursor for a key part of the molecule. The synthesis of such complex molecules often involves the coupling of several smaller, functionalized building blocks.

Caption: Conceptual role of a butanoic acid derivative in Fedovapagon synthesis.

The rationale for using a building block like 4-methoxybutanoic acid lies in its ability to introduce a specific chain length and functionality into the target molecule. The methoxy group can influence solubility and metabolic stability, while the carboxylic acid provides a reactive handle for amide bond formation or other coupling reactions, which are fundamental in constructing complex drug molecules. The development of potent and selective vasopressin receptor antagonists and agonists is an active area of research, and the use of tailored building blocks is crucial for achieving the desired pharmacological profiles.

Conclusion

4-Methoxybutanoic acid is a compound of significant interest to the research and drug development community. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an important synthetic intermediate. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and effective therapeutic agents. The continued exploration of such building blocks will undoubtedly fuel further innovation in medicinal chemistry.

References

-

Butanoic acid, 4-methoxy-, methyl ester - the NIST WebBook. (URL: [Link])

- JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google P

- CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google P

-

Table of Contents - The Royal Society of Chemistry. (URL: [Link])

- EP0216606A2 - Vasopressin compounds - Google P

-

Design and synthesis of potent, highly selective vasopressin hypotensive agonists - Wiley Online Library. (URL: [Link])

-

Fedovapagon - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])

-

Fedovapagon | C27H34N4O3 | CID 10298385 - PubChem. (URL: [Link])

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])

-

The Biology of Vasopressin - PMC - PubMed Central - NIH. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039) - Human Metabolome Database. (URL: [Link])

-

4-Methoxybutyric acid - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (URL: [Link])

-

13C NMR Chemical Shifts - Oregon State University. (URL: [Link])

-

Methyl 4-methoxybutyrate - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

- US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google P

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (URL: [Link])

-

Introductory note on the 13C NMR spectrum of butanoic acid - Doc Brown's Chemistry. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

- CN104151157A - Preparation method of methoxybenzoic acid - Google P

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - J. Org. Chem. (URL: [Link])

Sources

4-Methoxybutanoic acid CAS number 29006-02-8

An In-depth Technical Guide to 4-Methoxybutanoic Acid (CAS: 29006-02-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methoxybutanoic acid (CAS: 29006-02-8), a bifunctional organic compound of increasing interest in chemical synthesis. The document elucidates its core physicochemical properties, details a primary synthesis methodology from γ-butyrolactone with mechanistic insights, and outlines rigorous analytical techniques for its characterization. Furthermore, it explores the compound's chemical reactivity, potential applications as a versatile building block in the pharmaceutical and agrochemical industries, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and developers utilizing 4-Methoxybutanoic acid in their synthetic endeavors.

Introduction and Molecular Overview

4-Methoxybutanoic acid, also known as 4-methoxybutyric acid, is an organic compound featuring a linear four-carbon chain.[1] Its structure is distinguished by the presence of two key functional groups: a carboxylic acid (-COOH) at the C1 position and a methoxy group (-OCH₃) at the C4 position.[2] This dual functionality imparts both acidic and ether-like properties, making it a valuable and versatile intermediate in organic synthesis.[2]

With the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , this compound typically presents as a colorless to light yellow liquid.[2][3] Its utility is primarily as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The ability to selectively react at either the carboxylic acid or the ether linkage provides synthetic chemists with significant flexibility in molecular design.

Physicochemical Properties

The physical and chemical characteristics of 4-Methoxybutanoic acid are fundamental to its handling, reactivity, and application in various synthetic protocols. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 29006-02-8 | [3][4][5] |

| Molecular Formula | C₅H₁₀O₃ | [1][2][3][5] |

| Molecular Weight | 118.13 g/mol | [2][3][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ | [2][6] |

| Boiling Point | 218.4 ± 23.0 °C at 760 mmHg | [2][6] |

| Flash Point | 91.6 ± 16.1 °C | [2][6] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| LogP | -0.06 | [2][6] |

| Refractive Index | 1.423 - 1.43 | [2] |

| Polar Surface Area | 46.53 Ų | [2][6] |

Synthesis and Manufacturing

While several synthetic pathways to 4-Methoxybutanoic acid are conceivable, the most direct and common laboratory-scale approach involves the base-catalyzed ring-opening of γ-butyrolactone (GBL). This method is efficient and proceeds from readily available starting materials.

Primary Synthesis Route: Nucleophilic Ring-Opening of γ-Butyrolactone

The synthesis hinges on the nucleophilic acyl substitution mechanism. A strong nucleophile, sodium methoxide, attacks the electrophilic carbonyl carbon of GBL. This opens the lactone ring to form a methyl ester intermediate which is then hydrolyzed in situ under basic conditions to the sodium salt of the target acid. A final acidification step yields the desired 4-Methoxybutanoic acid.

Caption: Workflow for the synthesis of 4-Methoxybutanoic acid from GBL.

Step-by-Step Experimental Protocol

This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and scale.

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dry methanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Methoxide Formation: Carefully add sodium metal in small portions to the methanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.

-

Nucleophilic Addition: Cool the sodium methoxide solution in an ice bath. Slowly add γ-butyrolactone (GBL) dropwise to the stirred solution.[7] The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 3-4 hours to ensure the complete ring-opening and hydrolysis.[8]

-

Work-up (Acidification): Cool the reaction mixture to room temperature. Slowly and carefully add a dilute aqueous solution of hydrochloric acid (e.g., 3M HCl) until the pH of the solution is acidic (pH ~2-3), which protonates the carboxylate salt.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Methoxybutanoic acid.

-

Purification: The crude product can be further purified by vacuum distillation if necessary to achieve high purity (>98%).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Methoxybutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | ~11-12 | Singlet (broad) | 1H | -COOH |

| Methylene (α to -OCH₃) | ~3.4 - 3.5 | Triplet | 2H | -O-CH₂ -CH₂- |

| Methoxy | ~3.3 | Singlet | 3H | -OCH₃ |

| Methylene (α to -COOH) | ~2.4 - 2.5 | Triplet | 2H | -CH₂ -COOH |

| Methylene (β to -COOH) | ~1.9 - 2.0 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~178-180 | C =O |

| Methylene (α to -OCH₃) | ~70-72 | -O-C H₂- |

| Methoxy | ~58-60 | -OC H₃ |

| Methylene (α to -COOH) | ~30-32 | -C H₂-COOH |

| Methylene (β to -COOH) | ~23-25 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹.[9] This broadness is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[9]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band typically found between 1700-1725 cm⁻¹.[2]

-

C-O Stretch (Ether & Acid): Strong absorption bands in the fingerprint region, typically between 1050-1300 cm⁻¹.[2][9] The ether C-O stretch is expected around 1050-1150 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The expected exact mass is 118.0630 g/mol .[2][6] The electron ionization (EI) spectrum would show a molecular ion peak at m/z = 118.

-

Key Fragmentation Patterns: Common fragments would include the loss of the methoxy group ([M-31]⁺), the carboxyl group ([M-45]⁺), and cleavage of the alkyl chain.

Chemical Reactivity and Applications

The bifunctional nature of 4-Methoxybutanoic acid is the source of its synthetic utility.[2] The carboxylic acid and ether moieties can undergo a variety of chemical transformations, often selectively.

Caption: Key chemical transformations of 4-Methoxybutanoic acid.

Key Reactions:

-

Esterification: The carboxylic acid readily reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]

-

Amidation: Reaction with amines, typically using a coupling agent (e.g., DCC, EDC), yields amide derivatives.[2]

-

Reduction: The carboxylic acid can be reduced to the primary alcohol, 4-methoxy-1-butanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

-

Ether Cleavage: While more robust than the carboxylic acid, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr, HI) to yield γ-butyrolactone.

As a versatile building block, 4-Methoxybutanoic acid is valuable in constructing larger molecules where a C4 spacer with a terminal methoxy group is desired. This structural motif is relevant in the design of various pharmacologically active compounds and specialized polymers.

Safety, Handling, and Storage

Proper handling of 4-Methoxybutanoic acid is crucial to ensure laboratory safety. It is classified as a hazardous substance.

-

Hazard Identification: Causes severe skin burns and eye damage. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and bases.[10] Keep the container tightly closed.[10] Recommended storage temperature is often -20°C for long-term stability.[5]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]

-

In all cases of exposure, seek immediate medical attention.[10][12]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[12]

Conclusion

4-Methoxybutanoic acid (CAS: 29006-02-8) is a functionally rich C4 building block with significant potential in synthetic chemistry. Its well-defined physicochemical properties, straightforward synthesis from γ-butyrolactone, and predictable reactivity make it a reliable intermediate for drug discovery and materials science. This guide provides the core technical knowledge required for its effective and safe utilization, serving as a valuable resource for scientists and researchers.

References

-

4-Methoxybutanoic acid | CAS#:29006-02-8. Chemsrc. [Link]

-

Butanoic acid, 4-methoxy-, methyl ester. NIST WebBook. [Link]

-

Novel GBL synthesis from 2-Acetylbutryolactone. Reddit. [Link]

- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

Safety data sheet - Perfluoro-4-methoxybutanoic acid. CPAChem. [Link]

-

Methyl 4-methoxybutanoate | C6H12O3. PubChem, NIH. [Link]

- Preparation method of alpha-acetyl-gamma-butyrolactone.

-

γ-Butyrolactone. Wikipedia. [Link]

-

Application of a Convenient Extraction Procedure to Analyze Gamma-Hydroxybutyric Acid in Fatalities Involving Gamma-Hydroxybutyric Acid, Gamma-Butyrolactone, and 1,4-Butanediol. academic.oup.com. [Link]

-

The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. PubMed. [Link]

-

Methyl 4-methoxybutyrate - Spectrum. SpectraBase. [Link]

-

The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. ningboinno.com. [Link]

- Process for the preparation of methyl 4-oxobutyrate and its methanol addition products.

-

Cas 96-48-0,gamma-Butyrolactone. LookChem. [Link]

-

1H NMR Spectrum. Human Metabolome Database. [Link]

-

4-Methoxy-benzoic acid but-2-yl ester - Spectrum. SpectraBase. [Link]

-

precursors gamma-butyrolactone gbl: Topics. Science.gov. [Link]

-

4-Cyano-3-methoxybutanoic acid. PubChem, NIH. [Link]

-

Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. PubMed. [Link]

-

Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. NIH. [Link]

-

2-(4-Methoxyphenyl)butanoic acid. PubChem, NIH. [Link]

-

interpreting infra-red spectra. Chemguide. [Link]

-

Sample IR spectra. University of Calgary. [Link]

Sources

- 1. CAS 29006-02-8: 4-Methoxybutanoic acid | CymitQuimica [cymitquimica.com]

- 2. 4-Methoxybutanoic acid (29006-02-8) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. usbio.net [usbio.net]

- 6. 4-Methoxybutanoic acid | CAS#:29006-02-8 | Chemsrc [chemsrc.com]

- 7. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. aksci.com [aksci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Methoxybutyric Acid for Researchers and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, 4-methoxybutyric acid, also known as 4-methoxybutanoic acid, emerges as a versatile building block and a molecule of significant interest. Its bifunctional nature, possessing both a carboxylic acid and a methoxy group, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and applications of 4-methoxybutyric acid, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical utility.

Part 1: Nomenclature and Identification

Accurate identification of a chemical entity is paramount for reproducible research and seamless collaboration. 4-Methoxybutyric acid is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number and other standard identifiers.

| Identifier Type | Value | Source |

| Systematic Name | 4-Methoxybutanoic acid | IUPAC |

| Common Synonyms | 4-Methoxybutyric acid, Butanoic acid, 4-methoxy-, Butyric acid, 4-methoxy- | General |

| CAS Number | 29006-02-8 | |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| InChI Key | VRRCYIFZBSJBAT-UHFFFAOYSA-N | IUPAC |

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 4-methoxybutyric acid is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 218.4 ± 23.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Soluble in polar solvents | General |

| Storage Temperature | -20°C | [1] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 4-methoxybutyric acid. While complete spectral data for the free acid can be sparse in publicly available databases, data for its methyl ester, methyl 4-methoxybutanoate (CAS: 29006-01-7), is more readily available and provides valuable structural insights.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹.[3] The spectrum for 4-methoxybutyric acid would be expected to exhibit these characteristic peaks.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methoxy (-OCH₃) protons, multiplets for the methylene (-CH₂-) protons of the butyric acid chain, and a characteristic broad singlet for the carboxylic acid proton (-COOH) typically downfield.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the methoxy carbon, the three distinct methylene carbons, and the carbonyl carbon of the carboxylic acid group.

Mass Spectrometry (MS): The mass spectrum of the methyl ester, methyl 4-methoxybutanoate, shows characteristic fragmentation patterns that can be used to confirm its structure.[5][6]

Part 3: Synthesis of 4-Methoxybutyric Acid

Several synthetic routes can be envisioned for the preparation of 4-methoxybutyric acid, with the choice of method often depending on the starting materials, desired scale, and laboratory capabilities. A common and effective laboratory-scale synthesis involves the ring-opening of γ-butyrolactone.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol is based on the principle of nucleophilic ring-opening of a lactone using a methoxide source, followed by acidification.

Materials:

-

γ-Butyrolactone (GBL)

-

Sodium methoxide (NaOMe) or Sodium metal (Na) in anhydrous methanol (MeOH)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol to generate sodium methoxide in situ. Alternatively, use a commercially available solution of sodium methoxide in methanol.

-

Reaction Setup: To the stirred sodium methoxide solution, add one equivalent of γ-butyrolactone dropwise at room temperature.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete ring-opening. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until the pH is acidic. This protonates the carboxylate to form the free carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 4-methoxybutyric acid.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield the pure 4-methoxybutyric acid.

Causality Behind Experimental Choices:

-

The use of a strong base like sodium methoxide is essential to facilitate the nucleophilic attack on the electrophilic carbonyl carbon of the lactone, leading to the ring-opening.

-

Anhydrous conditions are crucial in the initial step to prevent the reaction of sodium metal with water and to ensure the efficiency of the methoxide nucleophile.

-

Acidification is a critical step to convert the sodium salt of the carboxylic acid into its free, neutral form, which is more soluble in organic solvents for extraction.

Caption: Workflow for the synthesis of 4-methoxybutyric acid from γ-butyrolactone.

Part 4: Applications in Research and Drug Development

4-Methoxybutyric acid and its derivatives are valuable tools in medicinal chemistry and drug discovery, primarily serving as building blocks for more complex molecules with potential therapeutic activities.

Role as a Versatile Intermediate

The dual functionality of 4-methoxybutyric acid allows for selective modification at either the carboxylic acid or the methoxy group. The carboxylic acid can be readily converted to esters, amides, or acid chlorides, enabling its incorporation into larger molecular scaffolds.

Use in the Synthesis of Bioactive Molecules

While direct biological activity of 4-methoxybutyric acid is not extensively documented, its structural motif is found in various compounds of pharmacological interest. For instance, derivatives of butyric acid are known to have roles in cellular processes, and the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its polarity, metabolic stability, and receptor-binding interactions.

-

Analogs in Peptide Synthesis: Carboxylic acids are fundamental components of peptides. Modified amino acids and related structures containing the methoxybutyrate scaffold can be synthesized and incorporated into peptides to modulate their properties. For example, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid is a well-known linker used in solid-phase peptide synthesis.[7] While not a direct synonym, this highlights the utility of the butyric acid backbone in this field.

-

Derivatives with Potential Therapeutic Applications: Research into butyric acid derivatives has shown a wide range of biological activities. For example, certain derivatives have been investigated for their potential in treating metabolic disorders and as anti-inflammatory agents. The introduction of a methoxy group can be a strategic modification in the design of new drug candidates to optimize their therapeutic profile.

Part 5: Conclusion and Future Perspectives

4-Methoxybutyric acid is a chemical compound with significant potential in organic synthesis and drug discovery. Its well-defined structure and versatile reactivity make it an attractive starting material and intermediate for the creation of novel molecules with diverse applications. This guide has provided a comprehensive overview of its nomenclature, properties, a detailed synthesis protocol, and its applications, with a focus on scientific integrity and practical utility for the research community. Future research may further elucidate the direct biological activities of 4-methoxybutyric acid and expand its utility in the development of new therapeutic agents.

References

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methoxybutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

-

Chemsrc. (2025). 4-Methoxybutanoic acid. Retrieved from [Link]

-

PMC. (n.d.). 4-(3-Methoxyphenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-methoxybutyrate. Wiley-VCH GmbH. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxybutyric acid. John Wiley & Sons, Inc. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Scribd. (n.d.). Gamma-HB Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000402 Butyric Acid. Retrieved from [Link]

-

NIH. (n.d.). Easy and convenient millimole‐scale synthesis of new, potential biomarkers for gamma‐hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories. Retrieved from [Link]

-

Amazon AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). GHB Synthesis Guide for Chemists. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Production of salts of 4-hydroxybutyrate using biobased raw materials.

-

Addiction Resource. (2016). How is GHB Made: Ingredients, Recipe for Production. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Methoxybutanoic Acid | 29006-02-8 | TCI AMERICA [tcichemicals.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. spectrabase.com [spectrabase.com]

- 5. Butanoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 6. Methyl 4-methoxybutanoate | C6H12O3 | CID 542317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Physical and chemical properties of 4-Methoxybutanoic acid

An In-depth Technical Guide to 4-Methoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Building Block

4-Methoxybutanoic acid (CAS No: 29006-02-8) is a versatile organic compound that is gaining traction as a valuable intermediate in the fine chemical and pharmaceutical industries.[1] Its structure is deceptively simple, featuring a four-carbon aliphatic chain with two distinct functional groups: a terminal carboxylic acid and a terminal methoxy ether. This bifunctionality is the cornerstone of its chemical utility, providing two reactive handles for synthetic transformations. The carboxylic acid moiety offers a site for derivatization through reactions like esterification, amidation, and reduction, while the methoxy group introduces polarity and can be cleaved under specific acidic conditions.[1]

This unique arrangement makes 4-methoxybutanoic acid an attractive building block for creating more complex molecular architectures. In the context of drug development, it can serve as a flexible linker or a scaffold fragment. Derivatives of the closely related 4-hydroxybutanoic acid have been investigated as ligands for γ-hydroxybutyrate (GHB) receptors, suggesting a potential role for methoxy--substituted analogues in modulating central nervous system targets.[2] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and handling, offering a critical resource for scientists leveraging this compound in their research.

Molecular and Structural Data

The fundamental identity of 4-Methoxybutanoic acid is defined by its molecular formula and structure. These identifiers are crucial for database searches, regulatory submissions, and analytical characterization.

| Identifier | Value | Source |

| CAS Number | 29006-02-8 | [3] |

| Molecular Formula | C₅H₁₀O₃ | [1][3] |

| Molecular Weight | 118.13 g/mol | [1][3] |

| Canonical SMILES | COCCCC(=O)O | [1] |

| InChI | InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) | [1] |

| InChIKey | VRRCYIFZBSJBAT-UHFFFAOYSA-N | [1] |

Physical Properties

4-Methoxybutanoic acid is typically supplied as a colorless to light yellow liquid.[1] Its physical characteristics are summarized below. It is important to note a discrepancy in the reported boiling point in the literature; one source reports a value of 218-228 °C at atmospheric pressure, while another reports 146-147 °C.[1] This may be due to differences in measurement conditions or purity and should be considered during experimental design, particularly for purification by distillation.

| Property | Value | Unit |

| Physical State | Liquid (at 20°C) | - |

| Appearance | Colorless to light yellow clear liquid | - |

| Boiling Point | 218.4 ± 23.0 (at 760 mmHg) | °C |

| Density | 1.1 ± 0.1 | g/cm³ |

| Flash Point | 91.6 ± 16.1 | °C |

| Refractive Index | 1.423 | - |

| Solubility | Soluble in polar solvents (water, alcohols) | - |

| Storage Temperature | -20 | °C |

Data compiled from Vulcanchem.[1] and United States Biological.[3]

Chemical Properties and Reactivity

Acidity

Reactivity Profile

The dual functionality of 4-methoxybutanoic acid allows for a range of chemical transformations, making it a versatile synthetic intermediate.

-

Carboxylic Acid Reactions : The -COOH group is the primary site of reactivity. It readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[1] It can also be converted to amides via coupling with amines, or reduced to the corresponding primary alcohol, 4-methoxy-1-butanol, using appropriate reducing agents.

-

Ether Group Reactivity : The methoxy group (-OCH₃) is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding alcohol, γ-hydroxybutyric acid (GHB), or its lactone form, γ-butyrolactone (GBL).

Caption: Major reaction pathways involving the carboxylic acid group.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 4-methoxybutanoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show four distinct signals. The methoxy group protons (-OCH₃) would appear as a sharp singlet around 3.3 ppm. The methylene group adjacent to the ether oxygen (-CH₂-O) would be a triplet around 3.4-3.6 ppm. The methylene group alpha to the carbonyl (-CH₂-COOH) would appear as a triplet around 2.3-2.5 ppm. The central methylene group (-CH₂-) would be a multiplet (quintet or sextet) around 1.8-2.0 ppm. The acidic proton of the carboxyl group would appear as a broad singlet far downfield, typically above 10 ppm, and its visibility can depend on the solvent and concentration.[4]

-

¹³C NMR : The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in unique chemical environments: the carbonyl carbon (~175-180 ppm), the carbon attached to the ether oxygen (~70 ppm), the methoxy carbon (~58 ppm), and the two central methylene carbons (~25-35 ppm).

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong absorption peak will appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. A distinct C-O stretching band for the ether linkage is expected around 1050-1150 cm⁻¹.

Synthesis and Purification

Representative Synthesis: Hydrolysis of Methyl 4-methoxybutanoate

A common and straightforward laboratory synthesis involves the base-catalyzed hydrolysis of the corresponding methyl ester, which is commercially available.

Protocol:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-methoxybutanoate (1.0 eq). Add a 2M aqueous solution of sodium hydroxide (NaOH) (1.5 eq) and ethanol (as a co-solvent to aid miscibility) in sufficient volume to dissolve the ester.

-

Reflux : Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Work-up : Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification : Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2 using 2M hydrochloric acid (HCl). The product, 4-methoxybutanoic acid, will separate or can be extracted.

-

Extraction : Extract the acidified mixture three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Drying and Isolation : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : The crude acid can be purified by vacuum distillation if necessary to yield a clear, colorless liquid.

Alternative Synthesis from γ-Butyrolactone (GBL)

Industrially, GBL is a common precursor for butyric acid derivatives.[5][6] A potential route to 4-methoxybutanoic acid involves the ring-opening of GBL with sodium methoxide to form sodium 4-methoxybutanoate, followed by acidic workup. This method avoids the use of an oxidant.

Applications in Research and Drug Development

4-Methoxybutanoic acid serves primarily as a versatile intermediate. Its bifunctional nature allows it to act as a linker, connecting two different molecular fragments in a larger molecule. This is particularly useful in drug design for optimizing pharmacokinetic properties or for creating bivalent ligands.

A key area of interest stems from its relationship to γ-hydroxybutyric acid (GHB). Derivatives of 4-hydroxybutanoic acid are known to be ligands for GHB-specific receptors in the central nervous system.[2] The synthesis of analogues, such as 4-methoxybutanoic acid derivatives, represents a rational approach to developing novel agonists or antagonists with potentially therapeutic applications for sleep disorders, anxiety, and other neurological conditions.[2]

Safety and Handling

4-Methoxybutanoic acid is classified as harmful if swallowed and requires careful handling in a laboratory setting.

-

GHS Classification : Warning (GHS07)

-

Hazard Statements : H302 (Harmful if swallowed)

-

Precautionary Statements :

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

-

Handling Recommendations :

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid contact with skin, eyes, and clothing.[8]

-

Store in a tightly sealed container in a cool, dry place, as recommended at -20°C for long-term stability.[3]

References

-

CPAchem. (n.d.). Safety data sheet - Perfluoro-4-methoxybutanoic acid. Retrieved from [Link]

-

Scribd. (n.d.). Gamma-HB Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

- Andrieux, J., et al. (2005). Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. US Patent US20050113366A1.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0043779). Retrieved from [Link]

- Google Patents. (2020). Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate. CN111533656A.

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methoxybutanoic acid (C5H10O3). Retrieved from [Link]

- Google Patents. (1999). Process for the preparation of hydroxy substituted gamma butyrolactones. WO1999023086A1.

- Google Patents. (2009). Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. US7728168B2.

- Google Patents. (2017). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. WO2017032673A1.

-

Chemsrc. (n.d.). 4-Methoxybutanoic acid | CAS#:29006-02-8. Retrieved from [Link]

- Google Patents. (2011). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. CN102010326A.

-

LookChem. (n.d.). Cas 96-48-0,gamma-Butyrolactone. Retrieved from [Link]

-

Science.gov. (n.d.). precursors gamma-butyrolactone gbl: Topics by Science.gov. Retrieved from [Link]

-

European Patent Office. (1998). Process for the preparation of gamma-butyrolactone. EP 0584408 B1. Retrieved from [Link]

Sources

- 1. 4-Methoxybutanoic acid (29006-02-8) for sale [vulcanchem.com]

- 2. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents [patents.google.com]

- 3. usbio.net [usbio.net]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Cas 96-48-0,gamma-Butyrolactone | lookchem [lookchem.com]

- 6. precursors gamma-butyrolactone gbl: Topics by Science.gov [science.gov]

- 7. cpachem.com [cpachem.com]

- 8. aksci.com [aksci.com]

4-Methoxybutanoic acid safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Methoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety data and handling precautions for 4-Methoxybutanoic acid (CAS No. 29006-02-8). Synthesizing technical data with practical, field-proven insights, this document is intended to empower researchers to work safely and effectively with this compound. The information herein is structured to explain not just the necessary protocols, but the scientific rationale underpinning them, ensuring a self-validating system of laboratory safety.

Chemical Identity and Physicochemical Properties

4-Methoxybutanoic acid is an organic compound featuring a carboxylic acid functional group and a terminal methoxy group.[1] This bifunctional nature, possessing both acidic and ether characteristics, dictates its reactivity and physical properties.[2] It is typically a colorless to light yellow liquid at room temperature.[2][3]

A thorough understanding of its physical properties is the foundation of safe handling, influencing everything from storage conditions to the appropriate response in the event of a spill.

Table 1: Physicochemical Properties of 4-Methoxybutanoic Acid

| Property | Value | Source(s) |

| CAS Number | 29006-02-8 | [2][3][4] |

| Molecular Formula | C₅H₁₀O₃ | [1][2][4] |

| Molecular Weight | 118.13 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 218.4 - 228 °C at 760 mmHg | [2][3] |

| Flash Point | 91.6 - 92 °C | [2][3] |

| Density | ~1.1 g/cm³ | [2] |

| Specific Gravity | 1.06 (20/20) | [3] |

| Solubility | Soluble in polar solvents like water and alcohols. | [1] |

| Refractive Index | ~1.43 | [3] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [2] |

Hazard Identification and GHS Classification: A Case for Precaution

A critical aspect of the safety assessment for 4-Methoxybutanoic acid is the conflicting information regarding its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification provided by different suppliers. This discrepancy underscores the necessity of a cautious and conservative approach to handling.

Table 2: Conflicting GHS Classifications for 4-Methoxybutanoic Acid

| Supplier Profile | Pictograms | Signal Word | Hazard Statements |

| Profile A | Danger | H227: Combustible liquidH290: May be corrosive to metalsH314: Causes severe skin burns and eye damage | |

| Profile B | Warning | H302: Harmful if swallowed |

Source(s): Profile A[3]; Profile B[4]

Expert Analysis of the Discrepancy:

The divergence in classification is significant. Profile A indicates a corrosive substance that can cause irreversible damage to skin and eyes, while Profile B points to a less severe, though still significant, hazard of acute oral toxicity. The reasons for such discrepancies can include different data sources, varying purity levels of the tested material, or the use of predictive (QSAR) models versus experimental data.

The Causality of Corrosivity: The potential for corrosivity (H314) is rooted in the carboxylic acid functional group. Carboxylic acids can be irritating and corrosive, with the severity depending on concentration, pKa, and contact duration. The H314 classification implies that the substance can cause visible necrosis through the epidermis and into the dermis after an exposure of up to 4 hours.

Core Directive: In the face of conflicting safety information, researchers must adopt the more stringent set of precautions. Therefore, all handling procedures should be based on the assumption that 4-Methoxybutanoic acid is corrosive, combustible, and harmful if swallowed. This conservative approach ensures the highest level of protection.

The Hierarchy of Controls: A Systematic Approach to Exposure Prevention

Effective risk management follows a "Hierarchy of Controls" to minimize potential exposure. This systematic approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls

The primary line of defense is to handle the material within a controlled environment.

-

Chemical Fume Hood: All handling of 4-Methoxybutanoic acid that may generate vapors or aerosols, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This contains vapors and protects the user from inhalation and facial exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.

Administrative Controls

These are the work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this chemical. The SOP should include specifics on quantities used, required safety measures, and emergency procedures.

-

Training: All personnel must be trained on the specific hazards (including the conflicting classifications) and safe handling procedures for 4-Methoxybutanoic acid before commencing any work.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. Given the H314 classification, a face shield should also be worn when handling larger quantities or during procedures with a high splash risk.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before each use. Remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste.

-

Lab Coat: A flame-resistant lab coat with long sleeves is required. Ensure it is fully buttoned.

-

-

Respiratory Protection: Under normal use in a chemical fume hood, respiratory protection is not typically required. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling, Storage, and Disposal Protocols

Protocol for Safe Handling and Use

-

Preparation: Before starting work, confirm that the fume hood is operational and that the safety shower and eyewash station are unobstructed.

-

PPE Donning: Put on all required PPE as described in Section 3.3.

-

Chemical Transfer: Dispense the chemical slowly and carefully to avoid splashing. Use a secondary container to transport the primary container within the lab.

-

Heating: The compound is a combustible liquid (Flash Point ~92°C).[2][3] Keep away from open flames, sparks, and hot surfaces. Use controlled heating methods such as a heating mantle or water bath.

-

End of Work: After use, ensure the container is tightly sealed. Decontaminate the work area in the fume hood. Wash hands thoroughly.

Conditions for Safe Storage

-

Container: Keep the container tightly closed and store in a corrosive-resistant container with a resistant inner liner.[3]

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive and combustible liquids.[3]

-

Incompatibilities: The molecule's carboxylic acid and ether groups make it susceptible to reaction with certain classes of chemicals. Store separately from strong oxidizing agents, strong bases, and reducing agents. The reaction with strong oxidizers can be highly exothermic and potentially explosive.

-

Temperature: While some suppliers recommend room temperature storage, others suggest -20°C. For long-term stability and to minimize vapor pressure, storing in a cool, dark place (<15°C) is advisable.[3]

Waste Disposal

Dispose of waste 4-Methoxybutanoic acid and contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain.

Emergency Procedures: A Self-Validating Response Plan

A robust emergency plan is critical. All personnel must be familiar with these procedures.

Caption: Emergency response workflow for spills and personal exposure.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or water spray.[3]

-

Specific Hazards: The substance is a combustible liquid. Hazardous decomposition products include carbon monoxide and carbon dioxide. Vapors may be heavier than air and can travel to a source of ignition.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear all appropriate PPE, including respiratory protection if necessary.

-

Containment and Cleanup: Absorb spillage with a non-combustible, inert material (e.g., sand, vermiculite). Collect the material and place it in a suitable, labeled container for hazardous waste disposal. Do not let the chemical enter drains.

Toxicological and Ecological Information

Toxicological Information: There is a lack of comprehensive, publicly available toxicological data for 4-Methoxybutanoic acid. No specific LD₅₀ (median lethal dose) values have been identified in the reviewed literature.[5][6] The GHS classifications "Harmful if swallowed" (H302) and "Causes severe skin burns and eye damage" (H314) are the primary indicators of its acute toxicity and corrosive potential, respectively. The absence of further data necessitates treating this compound with a high degree of caution, assuming it may have unknown long-term health effects.

Ecological Information: Detailed ecological impact studies are not readily available. As a standard precaution, prevent the release of this chemical into the environment, including soil and waterways.

References

-

Crysdot. (n.d.). 4-Methoxybutanoic acid (CD13016300). Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). 4-Methoxybutanoic acid (Chinese site). Retrieved from [Link]

-

Chemsrc. (2025, August 21). 4-Methoxybutanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Median lethal dose. Retrieved from [Link]

Sources

- 1. CAS 29006-02-8: 4-Methoxybutanoic acid | CymitQuimica [cymitquimica.com]

- 2. 4-Methoxybutanoic acid (29006-02-8) for sale [vulcanchem.com]

- 3. 4-Methoxybutanoic Acid | 29006-02-8 | TCI AMERICA [tcichemicals.com]

- 4. 4-Methoxybutanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. flinnsci.com [flinnsci.com]

- 6. Median lethal dose - Wikipedia [en.wikipedia.org]

Potential Therapeutic Applications of 4-Methoxybutanoic Acid: A Technical Guide for Researchers

Abstract

4-Methoxybutanoic acid, a structurally simple carboxylic acid ether, has emerged as a molecule of interest in the landscape of drug discovery and development. While direct therapeutic applications remain largely unexplored, its structural similarity to key biological molecules, such as γ-aminobutyric acid (GABA) and short-chain fatty acids (SCFAs), suggests a rich potential for therapeutic intervention in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the putative therapeutic applications of 4-methoxybutanoic acid, grounded in an analysis of its chemical properties and the biological activities of its structural analogs. We delve into its potential as a modulator of neurological functions, an anti-inflammatory agent, and an antioxidant, providing detailed, field-proven experimental protocols for researchers to validate these hypotheses. This document is intended to serve as a foundational resource for scientists and drug development professionals, aiming to catalyze further investigation into the therapeutic promise of this intriguing molecule.

Introduction: The Chemical and Biological Landscape of 4-Methoxybutanoic Acid

4-Methoxybutanoic acid (4-MBA) is an organic compound with the chemical formula C5H10O3.[1] It is a colorless to pale yellow liquid at room temperature and is soluble in polar solvents like water and alcohols.[1] Its structure features a butanoic acid backbone with a methoxy group at the 4-position, conferring both acidic and ether functionalities to the molecule. This unique combination of chemical properties makes it a versatile building block in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of 4-Methoxybutanoic Acid

| Property | Value | Reference |

| CAS Number | 29006-02-8 | [1] |

| Molecular Formula | C5H10O3 | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 218.4 °C at 760 mmHg | |

| Solubility | Soluble in water and alcohols | [1] |

The therapeutic potential of 4-MBA is largely inferred from its structural relationship to two key classes of bioactive molecules:

-

γ-Aminobutyric Acid (GABA) Analogs: GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS).[2] Analogs of GABA are widely used as anticonvulsants, sedatives, and anxiolytics.[3] The structural similarity of 4-MBA to GABA suggests that it may interact with GABA receptors or other components of the GABAergic system, potentially exerting a modulatory effect on neuronal activity.

-

Short-Chain Fatty Acids (SCFAs): SCFAs, such as butyrate, propionate, and acetate, are produced by the gut microbiota and have been shown to possess potent anti-inflammatory properties.[4][5][6] These molecules can modulate immune responses by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.[4][7] The butanoic acid backbone of 4-MBA suggests that it may share some of the anti-inflammatory activities of SCFAs.

This guide will explore these potential therapeutic avenues in detail, providing the scientific rationale and experimental frameworks for their investigation.

Potential Therapeutic Applications

Neurological and CNS Disorders: A GABAergic Hypothesis

The structural resemblance of 4-MBA to GABA provides a strong rationale for investigating its potential in the treatment of neurological and CNS disorders. GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in a wide range of conditions, including epilepsy, anxiety, and sleep disorders.[2][3]

Hypothesized Mechanism of Action:

4-MBA may act as a modulator of the GABAergic system through several potential mechanisms:

-

Direct GABA Receptor Agonism/Antagonism: It may bind directly to GABA-A or GABA-B receptors, either activating or inhibiting them.[8][9]

-

Modulation of GABA Metabolism: It could interfere with the enzymes responsible for GABA synthesis or degradation, thereby altering GABA levels in the synapse.

-

Interaction with GABA Transporters: It might affect the reuptake of GABA from the synaptic cleft by interacting with GABA transporters.

Proposed Experimental Workflow for Investigating Neuro-Modulatory Effects:

Caption: Workflow for investigating the neuro-modulatory effects of 4-MBA.

Inflammatory Disorders: An SCFA-like Anti-inflammatory Role

Chronic inflammation is a hallmark of numerous diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and atherosclerosis.[7] SCFAs have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[4][6] Given its butanoic acid core, 4-MBA may exert similar anti-inflammatory actions.

Hypothesized Mechanism of Action:

4-MBA could mitigate inflammation by:

-

Inhibiting NF-κB Activation: By preventing the activation of this key pro-inflammatory transcription factor, 4-MBA could downregulate the expression of various inflammatory genes.[4]

-

Reducing Pro-inflammatory Cytokine Production: It may suppress the release of cytokines such as TNF-α, IL-6, and IL-1β from immune cells.[5][10]

-

Modulating Immune Cell Function: It could affect the migration and activation of leukocytes, such as neutrophils and macrophages.[6]

Proposed Experimental Workflow for Assessing Anti-inflammatory Properties:

Caption: Workflow for evaluating the anti-inflammatory potential of 4-MBA.

Oxidative Stress-Related Conditions: A Potential Antioxidant

While direct evidence is lacking, some sources suggest that 4-MBA may possess antioxidant properties. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Hypothesized Mechanism of Action:

The antioxidant activity of 4-MBA, if present, could be attributed to its ability to:

-

Scavenge Free Radicals: Directly neutralize ROS and other free radicals.

-

Chelate Metal Ions: Bind to transition metal ions that can catalyze the formation of ROS.

-

Upregulate Endogenous Antioxidant Enzymes: Enhance the expression of the body's own antioxidant defense systems.

Detailed Experimental Protocols

In Vitro GABA-A Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of 4-MBA for the GABA-A receptor.

Materials:

-

Rat cortical membranes (source of GABA-A receptors)

-

[3H]-Muscimol (radioligand)

-

4-Methoxybutanoic acid (test compound)

-

GABA (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare Reagents: Prepare serial dilutions of 4-MBA and GABA in binding buffer.

-

Assay Setup: In a 96-well plate, add rat cortical membranes, [3H]-Muscimol, and either buffer (for total binding), excess unlabeled GABA (for non-specific binding), or varying concentrations of 4-MBA.

-

Incubation: Incubate the plate at 4°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value for 4-MBA.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of 4-MBA to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

4-Methoxybutanoic acid (test compound)

-

Dexamethasone (positive control)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80% confluency.

-

Treatment: Pre-treat the cells with varying concentrations of 4-MBA or dexamethasone for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-